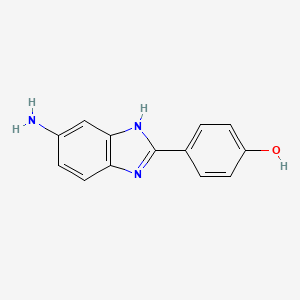

4-(5-Amino-1H-benzoimidazol-2-yl)-phenol

Description

BenchChem offers high-quality 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

435341-99-4 |

|---|---|

Molecular Formula |

C13H12ClN3O |

Molecular Weight |

261.70 g/mol |

IUPAC Name |

4-(6-amino-1H-benzimidazol-2-yl)phenol;hydrochloride |

InChI |

InChI=1S/C13H11N3O.ClH/c14-9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(17)5-2-8;/h1-7,17H,14H2,(H,15,16);1H |

InChI Key |

ROSIZAQIQNULMO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)O |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazoles are a well-known class of compounds with a wide range of pharmacological activities, making them a "privileged scaffold" in drug design.[1][2] This document details the compound's chemical identity, physicochemical properties, and established methods for its synthesis and purification. Furthermore, it delves into the analytical techniques for structural elucidation and characterization. A key focus is placed on its biological activities and potential mechanisms of action, highlighting its relevance to drug discovery and development. This guide is intended to be a valuable resource for researchers actively engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, formed by the fusion of benzene and imidazole rings, is a structural motif found in numerous biologically active compounds.[3][4] Its versatility allows for a wide range of chemical modifications, leading to a diverse array of pharmacological properties including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[5][6][7] The ability of the benzimidazole scaffold to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions allows for effective binding to various biological macromolecules.[1] This has led to the development of several FDA-approved drugs containing this core structure.[1] The compound 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol, with its amino and phenol functional groups, presents a promising candidate for further investigation and development within this important class of molecules.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is crucial for its application in research and development.

| Property | Value | Source |

| IUPAC Name | 4-(5-Amino-1H-benzoimidazol-2-yl)phenol | N/A |

| Synonyms | 4-(5-amino-1H-1,3-benzodiazol-2-yl)phenol | [8] |

| CAS Number | 893611-77-3 | [8] |

| Molecular Formula | C₁₃H₁₁N₃O | [9] |

| Molecular Weight | 225.25 g/mol | N/A |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 287 °C | |

| Solubility | Soluble in organic solvents like DMSO and ethanol. | [10][11] |

| pKa | (Predicted) Basic pKa ~4.5 (imidazole N), ~3.5 (amino group); Acidic pKa ~9.5 (phenol) | N/A |

Note: Some properties are predicted based on the structure and data for similar compounds and should be confirmed experimentally.

Synthesis and Purification

The synthesis of 2-substituted benzimidazoles, such as 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol, is typically achieved through the condensation of an o-phenylenediamine derivative with a carboxylic acid or an aldehyde.[10][12]

Conceptual Synthetic Workflow:

Caption: General workflow for the synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol.

Detailed Experimental Protocol (Phillips Condensation Method):

This protocol is a representative example and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2,4-triaminobenzene dihydrochloride (1 equivalent) and 4-hydroxybenzoic acid (1 equivalent).

-

Acid Catalyst: Add polyphosphoric acid (PPA) or 4M hydrochloric acid as the condensing agent and solvent. The use of an acidic catalyst is crucial for promoting the cyclization reaction.[11]

-

Heating: Heat the reaction mixture to reflux (typically 120-180°C) for several hours (e.g., 4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic mixture with a base, such as a concentrated ammonium hydroxide solution or sodium bicarbonate, until a precipitate forms.

-

Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with water.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[10]

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed by the analytical methods described in the following section.

Structural Elucidation and Characterization

Confirming the chemical structure and purity of the synthesized 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is paramount. A combination of spectroscopic techniques is employed for this purpose.[13]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. Singlets for the amino (-NH₂) and phenolic (-OH) protons, which are exchangeable with D₂O. A broad singlet for the imidazole N-H proton. |

| ¹³C NMR | Resonances corresponding to the aromatic carbons, with the carbon attached to the hydroxyl group appearing at a lower field. The C2 carbon of the benzimidazole ring will also be a key signal. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed at m/z corresponding to the molecular weight of the compound. |

| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and imidazole), O-H stretching (phenol), C=N stretching (imidazole), and aromatic C-H and C=C stretching. |

| High-Performance Liquid Chromatography (HPLC) | A single sharp peak indicates a high degree of purity. |

Note: The exact chemical shifts and fragmentation patterns will depend on the solvent and the specific instrument used.[13]

Mechanism of Action and Biological Activity

Benzimidazole derivatives are known to exert their biological effects through various mechanisms, including the inhibition of enzymes and interference with protein-protein interactions.[14] The presence of the phenol and amino groups on 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol suggests it may engage in specific hydrogen bonding interactions with biological targets. Phenolic compounds are known for their ability to denature proteins and act as antiseptics.[15][16]

Potential Signaling Pathway Involvement:

While specific studies on 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol are emerging, related benzimidazole structures have shown activity against various targets. For instance, some benzimidazole derivatives are known to inhibit kinases involved in cell signaling pathways. A derivative of vanillin, which shares a hydroxyphenyl moiety, has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[17]

Caption: Potential mechanism of action via inhibition of a kinase signaling cascade.

Known Biological Activities of Related Compounds:

-

Anticancer: Many benzimidazole derivatives exhibit potent anticancer activity by targeting various aspects of cancer cell biology, including microtubule formation and signaling pathways.[14]

-

Antimicrobial: The benzimidazole scaffold is present in several antimicrobial agents.[18]

-

Antioxidant: Phenolic compounds are well-known for their antioxidant properties.[19]

-

Enzyme Inhibition: Substituted benzimidazoles have been investigated as inhibitors of various enzymes, including α-glucosidase, which is relevant to diabetes.[20]

Experimental Protocol for In Vitro Anticancer Activity (MTT Assay):

-

Cell Culture: Plate cancer cells (e.g., a human colon cancer cell line) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Applications in Drug Discovery and Research

4-(5-Amino-1H-benzoimidazol-2-yl)-phenol serves as a valuable scaffold for the development of new therapeutic agents. Its functional groups provide handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Areas:

| Therapeutic Area | Rationale |

| Oncology | The benzimidazole core is a common feature in many anticancer agents.[14] |

| Infectious Diseases | Benzimidazoles have a proven track record as antimicrobial and anthelmintic drugs.[5][21] |

| Inflammatory Diseases | Some benzimidazole derivatives have demonstrated anti-inflammatory properties.[4] |

| Neurodegenerative Diseases | Research is ongoing into the potential of benzimidazoles in treating neurodegenerative disorders. |

Conclusion and Future Directions

4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is a promising heterocyclic compound with a chemical structure that suggests a wide range of potential biological activities. The synthetic routes are well-established, and the methods for its characterization are straightforward. Future research should focus on a comprehensive evaluation of its pharmacological profile, including its specific molecular targets and mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of new derivatives, will be crucial for optimizing its therapeutic potential. Furthermore, investigations into its pharmacokinetic and toxicological properties will be necessary for its advancement as a potential drug candidate.

References

- Medicinal chemistry of benzimidazole, a versatile pharmacophore. (Source: Not specified)

- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024, March 25). Impactfactor.

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (Source: Not specified)

- Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. (Source: New Journal of Chemistry, RSC Publishing)

- SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. (2017). Rasayan Journal of Chemistry, 10(1), 13-15.

- An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. (2016, September 15).

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021, June 28). Arabian Journal of Chemistry.

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (Source: PubMed)

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024, January 19). Bentham Science Publisher.

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024, February 1). Bentham Science Publishers.

- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (Source: Current Trends in Pharmacy and Pharmaceutical Chemistry)

- Benzimidazole: A Milestone in the Field of Medicinal Chemistry. (Source: PubMed)

- synthesis of 2-substituted benzimidazoles and 1,5- disubstituted benzodiazepines using alum. (Source: Semantic Scholar)

- 4-(5-Amino-1H-benzimidazol-2-yl)-2-methoxyphenol. (Source: chemBlink)

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

- 4-(1H-Benzo[d]imidazol-2-yl)phenol. (Source: TCI Chemicals)

-

4-(5-AMINO-[5][14][22]THIADIAZOL-2-YL)-PHENOL synthesis. (Source: chemicalbook)

- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (Source: IJRPC)

- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (Source: The Royal Society of Chemistry)

- Green Synthesis of 1H-Benzo[d]Imidazol-2-yl-4-(Aryldiazenyl)Phenol and Bis Benzo[d]Imidazoles Using Fe3O4@Silicapropyl@Vanillin/Thiamin Nanoparticles. (2022, September 10). Taylor & Francis.

- Synthesis and Characterization of Some New Benzimidazole Derivatives. (2016). Baghdad Science Journal, 13(1).

- 4-(1H-Benzo[d]imidazol-2-yl)phenol.

- 2-(((1H-Benzo[d]imidazol-2-yl)amino)methyl)phenol. (Source: BLDpharm)

- 4-(1H-benzimidazol-2-yl)phenol. (Source: PubChem)

- Phenol, 4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-. (2023, November 1). US EPA.

- Vanillin: a review on the therapeutic prospects of a popular flavouring molecule. (Source: PMC)

- Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2). (Source: Cheméo)

- Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine. (Source: Not specified)

- Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. (2025, March 30). R Discovery.

- Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2021, September 7). (Source: Not specified)

- Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022, November 23). PMC.

- Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals. (Source: Not specified)

- Spectral characterization and antimicrobial activity of 2-(5-chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes. (2010, September 15). PubMed.

- What is Phenol used for?. (2024, June 15).

- The synthesis, structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol.

- Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). (Source: Revue Roumaine de Chimie)

- A New 2,4-Bis(1H-benzoimidazol-2-yl)-phenol-cupric Complex System for the Detection of Glutathione. (2025, June). Journal of Analytical Chemistry, 80(5), 849-855.

- 2-[(1H-benzimidazol-2-ylamino)methyl]phenol. (Source: PubChem)

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. impactfactor.org [impactfactor.org]

- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 5. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 6. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 8. CAS # 893611-77-3, 4-(5-Amino-1H-benzimidazol-2-yl)-2-methoxyphenol: more information. [sdhlbiochem.chemblink.com]

- 9. 4-(1H-benzimidazol-2-yl)phenol | C13H10N2O | CID 675624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. ijrpc.com [ijrpc.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 15. Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 16. What is Phenol used for? [synapse.patsnap.com]

- 17. Vanillin: a review on the therapeutic prospects of a popular flavouring molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Spectral characterization and antimicrobial activity of 2-(5-chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. art.torvergata.it [art.torvergata.it]

- 20. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 22. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Compound

In the field of medicinal chemistry and drug development, a thorough understanding of a compound's physicochemical properties is the bedrock upon which all further research is built. These properties govern a molecule's behavior from synthesis and formulation to its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. This guide focuses on 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol , a molecule of significant interest due to its structural motifs—the benzimidazole core, a known pharmacophore, combined with phenol and aniline functionalities.

It is critical to note that as of the date of this publication, specific experimental data for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is not extensively available in peer-reviewed literature. Therefore, this guide adopts a predictive and methodological approach. By leveraging data from structurally analogous compounds and established analytical principles, we will construct a comprehensive profile of the expected properties of this molecule and outline the precise experimental protocols required for their validation. This approach provides a robust framework for any research program initiating work with this promising compound.

Part 1: Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any chemical entity is to define its structure and predict its core physicochemical parameters. These values, while computational, provide essential starting points for experimental design.

Chemical Identity

-

IUPAC Name: 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol

-

Molecular Formula: C₁₃H₁₁N₃O

-

Molecular Weight: 225.25 g/mol

-

CAS Number: Not assigned.

Structural Analysis

The molecule is a trisubstituted benzimidazole. Key features include:

-

A benzimidazole nucleus, which is a bicyclic system composed of fused benzene and imidazole rings. This core is prevalent in numerous pharmacologically active compounds.[1][2]

-

A phenol group at the 4-position of the 2-phenyl substituent, which can act as a hydrogen bond donor and imparts acidic properties.

-

An amino group at the 5-position of the benzimidazole ring, which acts as a hydrogen bond donor and imparts basic properties.

Predicted Physicochemical Data Summary

The following table summarizes the predicted properties for the target molecule, alongside experimentally determined values for key structural analogs to provide context and a basis for our predictions.

| Property | Predicted Value for Target Compound | 4-(1H-benzo[d]imidazol-2-yl)phenol (Parent Compound) | 5-Aminobenzimidazole (Core Analog) |

| Molecular Weight ( g/mol ) | 225.25 | 210.23[3] | 133.15[4] |

| Appearance | Predicted: Off-white to light brown solid | White to light yellow powder/crystal[5] | Light yellow to brown powder/crystal[6][7] |

| Melting Point (°C) | >250 (Predicted, high due to H-bonding) | 271 - 287[5] | 163-168[6][7] |

| logP (Octanol/Water) | 1.5 - 2.5 (Predicted) | 2.9 (Calculated)[3] | 1.1 (Calculated)[4] |

| pKa | pKa₁ ~4-5 (Amino), pKa₂ ~9-10 (Phenol) (Predicted) | ~10 (Phenol, predicted) | Not explicitly found, but basicity is implied.[4] |

| Solubility | Predicted: Soluble in DMSO, Methanol; Sparingly soluble in water | Soluble in DMSO, Methanol[8] | Slightly soluble in Methanol[6][7] |

Causality Behind Predictions:

-

Melting Point: The presence of multiple hydrogen bond donors (N-H from imidazole and amino group, O-H from phenol) and acceptors (N from imidazole) is expected to result in a strong crystal lattice and consequently a high melting point, likely higher than that of 5-aminobenzimidazole alone.

-

logP: The addition of a polar amino group to the parent structure, 4-(1H-benzo[d]imidazol-2-yl)phenol, is predicted to decrease the logP value, making the target compound more hydrophilic than its non-aminated counterpart.[9][10]

-

pKa: The molecule is amphoteric. The 5-amino group is expected to have a pKa similar to other anilines. The phenolic hydroxyl group's pKa will be in the typical range for phenols. The imidazole ring itself has two nitrogen atoms, one basic (the pyridine-like -N=) and one weakly acidic (the pyrrole-like N-H).

-

Solubility: High polarity and hydrogen bonding capacity suggest good solubility in polar protic and aprotic solvents like methanol and DMSO, with limited aqueous solubility at neutral pH. Solubility will be significantly enhanced at acidic and basic pH due to salt formation.

Part 2: Synthesis and Structural Elucidation

A robust and reproducible synthesis is the first practical step in the study of a new molecule. The most logical approach for synthesizing 2-aryl benzimidazoles is the Phillips condensation or a related one-pot reaction from an o-phenylenediamine and an aldehyde.[2][11][12][13]

Proposed Synthetic Protocol

A plausible two-step synthesis involves the condensation of 4-nitro-1,2-phenylenediamine with 4-hydroxybenzaldehyde, followed by the reduction of the nitro group.

Step 1: Synthesis of 4-(5-Nitro-1H-benzoimidazol-2-yl)-phenol

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dimethylacetamide (DMAc) or ethanol, add 4-nitro-1,2-phenylenediamine (1.0 eq).

-

Add an oxidizing agent/catalyst system. A common choice is sodium hydrogen sulfite (NaHSO₃).[14]

-

Heat the reaction mixture using microwave irradiation for 15-30 minutes or under conventional reflux for several hours.[14]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry. Recrystallize from an ethanol/water mixture to purify.

Step 2: Reduction to 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol

-

Dissolve the nitro-intermediate from Step 1 in ethanol or methanol.

-

Add a reducing agent. A standard choice is Tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or catalytic hydrogenation using Pd/C and hydrazine or H₂ gas.[15]

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction and neutralize with a base (e.g., saturated sodium bicarbonate solution) to precipitate the final product.

-

Filter the product, wash thoroughly with water, and dry under vacuum.

Proposed two-step synthesis of the target compound.

Structural Verification Protocols

The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic and chromatographic techniques.

2.2.1. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 226.25. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[16]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: DMSO-d₆ is recommended due to the multiple exchangeable protons and good solubility.[5]

-

¹H NMR Predictions:

-

Phenolic -OH: A broad singlet, typically >9.0 ppm.

-

Imidazole N-H: A broad singlet, typically >12.0 ppm.

-

Amino -NH₂: A broad singlet around 5.0-6.0 ppm.

-

Aromatic Protons: A complex series of doublets and multiplets between 6.5 and 8.0 ppm. The protons on the hydroxyphenyl ring will appear as two distinct doublets (AA'BB' system). The three protons on the aminobenzimidazole ring will show a characteristic substitution pattern.

-

-

¹³C NMR Predictions:

-

Expect 11 unique carbon signals (due to symmetry in the phenol ring).

-

The C-2 carbon of the imidazole ring will be downfield, typically in the 150-155 ppm range.

-

The carbon bearing the hydroxyl group (C4' of the phenyl ring) will appear around 155-160 ppm.

-

2.2.3. Infrared (IR) Spectroscopy

-

Technique: KBr pellet or Attenuated Total Reflectance (ATR).

-

Expected Key Peaks (cm⁻¹):

-

O-H stretch (phenol): Broad peak around 3300-3400.

-

N-H stretch (imidazole & amine): Overlapping broad peaks in the 3100-3500 range.

-

C=N stretch (imidazole): Around 1610-1630.

-

Aromatic C=C stretches: Multiple peaks in the 1450-1600 region.

-

Part 3: Analytical Methodologies and Stability

For drug development, a validated, stability-indicating analytical method is mandatory for quality control and formulation studies. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[17][18][19]

Stability-Indicating RP-HPLC Method

This protocol outlines a reverse-phase HPLC method designed to separate the parent compound from potential impurities and degradation products.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is recommended for optimal separation.

-

Solvent A: 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5-3.0).

-

Solvent B: Acetonitrile.

-

-

Gradient Program (Example):

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at multiple wavelengths using DAD. A primary wavelength around 280-300 nm is likely to be optimal based on the chromophores present.

-

Validation: The method must be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[20][21]

Sources

- 1. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. 4-(1H-benzimidazol-2-yl)phenol | C13H10N2O | CID 675624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Aminobenzimidazole | C7H7N3 | CID 13623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. 5-Aminobenzimidazole manufacturers and suppliers in india [chemicalbook.com]

- 7. 5-Aminobenzimidazole | 934-22-5 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. jocpr.com [jocpr.com]

- 10. Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 17. ptfarm.pl [ptfarm.pl]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Monograph: 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol

[1]

Compound Identity

-

IUPAC Name: 4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenol[1]

-

Common Synonyms: 5-Amino-2-(4-hydroxyphenyl)benzimidazole; 2-(4-Hydroxyphenyl)-1H-benzimidazol-5-amine[1]

-

Molecular Formula:

[1][2] -

CAS Number Note: While the diamino analog (2-(4-aminophenyl)-5-aminobenzimidazole) is frequently indexed under CAS 7621-86-5 , the specific phenol derivative discussed here is a specialized research compound often synthesized in situ or custom-ordered.[1][2] Researchers must verify the structure explicitly via NMR/MS rather than relying solely on CAS indices for this specific isomer.[2]

Executive Summary & Core Applications

This compound represents a class of asymmetric 2-arylbenzimidazoles .[2] Unlike the symmetric 2-phenylbenzimidazole, the introduction of an electron-donating amino group at position 5 (or 6) and a hydroxyl group at the para-position of the phenyl ring creates a strong Intramolecular Charge Transfer (ICT) system.[1][2]

Key Applications:

-

Fluorescent Sensing: The compound exhibits solvatochromic fluorescence, making it a sensitive probe for local polarity and pH changes.[2]

-

High-Performance Polymers: It serves as a monomeric precursor for polybenzimidazoles (PBI), where the hydroxyl group allows for post-polymerization functionalization or cross-linking.[2]

-

Medicinal Chemistry: The 2-arylbenzimidazole scaffold is a privileged structure in kinase inhibition (e.g., VEGFR, EGFR inhibitors), where the 5-amino group provides a handle for further derivatization.[2]

Chemical Synthesis & Retrosynthesis

The synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is best approached via a two-step oxidative condensation and reduction sequence to ensure regioselectivity and yield.[1]

Retrosynthetic Analysis

The benzimidazole core is constructed via the condensation of a 1,2-diaminobenzene derivative with a carboxylic acid equivalent.[2] To install the 5-amino group, a nitro-precursor is used to avoid side reactions during the high-temperature condensation, followed by a selective reduction.[1]

Synthesis Protocol

Step 1: Condensation (Formation of Nitro-Intermediate)

-

Reagents: 4-Nitro-1,2-phenylenediamine (1.0 eq), 4-Hydroxybenzoic acid (1.0 eq), Polyphosphoric Acid (PPA).[1][2]

-

Conditions: 180°C, 4–6 hours.[2]

-

Mechanism: PPA acts as both solvent and dehydrating agent, promoting the formation of the amide bond followed by cyclodehydration to close the imidazole ring.[2]

Step 2: Selective Reduction

-

Reagents: Stannous Chloride (

) in Ethanol/HCl or Catalytic Hydrogenation ( -

Purification: Recrystallization from aqueous ethanol.[2]

Visualization of Synthesis Pathway

Caption: Two-step synthesis via nitro-intermediate condensation and subsequent reduction.

Physicochemical Properties & Mechanism[1][2]

Electronic Structure & Fluorescence

The molecule features two ionizable groups: the phenolic hydroxyl (

-

Neutral State: Exhibits blue fluorescence due to ICT from the amino/phenol donors to the benzimidazole acceptor.[2]

-

Anionic State (Basic pH): Deprotonation of the phenol creates a phenolate, a strong electron donor, significantly red-shifting the emission (green/yellow).[1][2]

-

Cationic State (Acidic pH): Protonation of the imidazole nitrogen enhances the electron-withdrawing character of the core, altering the ICT efficiency.[2]

Quantitative Data Summary

| Property | Value / Characteristic | Note |

| Melting Point | > 280°C | High thermal stability due to H-bonding network.[1] |

| Solubility | DMSO, DMF, MeOH | Poor solubility in water/non-polar solvents.[2] |

| UV-Vis Max | ~330–350 nm | Solvent dependent (Solvatochromic).[1][2] |

| Emission Max | ~420–500 nm | Large Stokes shift (>80 nm).[2] |

| pKa (Imid-NH) | ~5.5 | Protonation of pyridine-like nitrogen.[1][2] |

| pKa (Phenol-OH) | ~9.5–10.0 | Deprotonation yields phenolate anion.[1][2] |

Protonation & Signaling Pathway

Caption: pH-dependent protonation states governing the fluorescence emission profile.

Experimental Protocols

Synthesis of 2-(4-Hydroxyphenyl)-5-nitrobenzimidazole[1]

-

Preparation: In a 250 mL round-bottom flask, mix 4-nitro-1,2-phenylenediamine (15.3 g, 0.1 mol) and 4-hydroxybenzoic acid (13.8 g, 0.1 mol).

-

Condensation: Add Polyphosphoric Acid (PPA) (100 g). Stir mechanically.

-

Heating: Heat the mixture to 180°C in an oil bath for 4 hours. The mixture will become a viscous dark syrup.[2]

-

Quenching: Cool to ~80°C and pour slowly into ice-water (500 mL) with vigorous stirring.

-

Neutralization: Adjust pH to ~7 using ammonium hydroxide (

). -

Isolation: Filter the precipitate, wash extensively with water, and dry.[2]

-

Yield: Expect ~85–90% of the crude nitro-intermediate.[1][2]

Reduction to 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol[1]

-

Dissolution: Suspend the nitro-intermediate (5.0 g) in Ethanol (100 mL).

-

Catalyst Addition: Add Stannous Chloride Dihydrate (

, 22.0 g, ~5 eq) and conc. HCl (5 mL). -

Reflux: Heat to reflux for 3 hours. The solution should clarify as the reduction proceeds.

-

Workup: Evaporate ethanol. Neutralize the residue with aqueous

to pH 8.[2] -

Extraction: Extract with Ethyl Acetate (3 x 50 mL) or filter the solid if it precipitates (solubility dependent).

-

Purification: Recrystallize from ethanol/water (1:1).

-

Validation: Confirm structure via

-NMR (DMSO-

References

-

Synthesis of Benzimidazoles (General Review)

-

Fluorescence Mechanism (ESIPT/ICT in Benzimidazoles)

-

Title: An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism.[1][2]

-

Source:RSC Advances, 2021.[2] (Note: Describes the 2-hydroxyphenyl isomer, establishing the comparative baseline for the 4-hydroxyphenyl ICT mechanism).

-

URL:[Link]

-

-

PBI Polymer Precursors

Spectroscopic Analysis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol: A Technical Guide

Part 1: Executive Summary & Molecular Architecture

4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (CAS: 435341-99-4) represents a critical bifunctional scaffold bridging high-performance materials science and medicinal chemistry. As a monomer, it serves as a precursor for polybenzimidazoles (PBIs), offering enhanced thermal stability and proton conductivity due to the additional amino functionality. In drug discovery, it acts as a "privileged structure" for kinase inhibition, leveraging the benzimidazole moiety's ability to mimic purine bases.

This guide provides a rigorous spectroscopic characterization framework. Unlike standard protocols, we emphasize the dynamic structural behaviors of this molecule—specifically its annular tautomerism and pH-dependent electronic states—which are frequent sources of misinterpretation in spectral data.

Molecular Identity[1][2]

-

IUPAC Name: 4-(5-amino-1H-1,3-benzodiazol-2-yl)phenol

-

Molecular Formula: C₁₃H₁₁N₃O

-

Exact Mass: 225.0902 Da

-

Key Features: Amphoteric nature (Phenolic -OH, Imidazole -NH-, Aniline -NH₂), Annular Tautomerism (5-amino vs. 6-amino equivalence in solution).

Part 2: Structural Characterization Strategy

The analysis of this compound requires a multi-modal approach to resolve overlapping signals and confirm the oxidation state of the amino group.

Workflow Visualization

The following diagram outlines the logical flow for complete structural validation, prioritizing non-destructive methods first.

Figure 1: Integrated spectroscopic workflow for the validation of benzimidazole derivatives.

Part 3: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Critical Insight: In solution (DMSO-d₆), the 5-amino and 6-amino tautomers are in rapid equilibrium. Consequently, the molecule appears symmetrical regarding the imidazole ring protons unless the temperature is lowered significantly.

Protocol:

-

Solvent: DMSO-d₆ (Chloroform is unsuitable due to poor solubility).

-

Concentration: 10-15 mg/mL.

-

Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Expected ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Mechanistic Note |

| Phenol -OH | 9.60 – 9.90 | Broad Singlet | 1H | Exchangeable; disappears with D₂O. |

| Imidazole -NH | 12.00 – 12.50 | Very Broad | 1H | Often invisible due to rapid exchange. |

| Amine -NH₂ | 4.80 – 5.20 | Broad Singlet | 2H | Upfield due to shielding; characteristic of primary amines. |

| Benzimidazole C4-H | 6.60 – 6.70 | Doublet (J~2Hz) | 1H | Ortho to amino group; highly shielded. |

| Benzimidazole C6-H | 6.50 – 6.60 | dd (J~8, 2Hz) | 1H | Shielded by amino group. |

| Benzimidazole C7-H | 7.20 – 7.30 | Doublet (J~8Hz) | 1H | Less shielded. |

| Phenol Ar-H (2,6) | 7.85 – 7.95 | Doublet (J~8.5Hz) | 2H | Deshielded by imidazole ring (anisotropic effect). |

| Phenol Ar-H (3,5) | 6.85 – 6.95 | Doublet (J~8.5Hz) | 2H | Shielded by OH group (resonance donor). |

Diagnostic Check:

-

Tautomerism: If peaks for C4-H and C7-H appear broadened or doubled, the rate of tautomeric exchange is intermediate on the NMR timescale. Heating the sample to 50°C usually sharpens these into an average signal.

Infrared Spectroscopy (FTIR)

Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid hygroscopic water interference.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |

| 3300 – 3450 | N-H / O-H Stretch | Medium/Broad | Overlap of Phenol OH, Amine NH₂, and Imidazole NH. |

| 3100 – 3000 | Ar C-H Stretch | Weak | Aromatic ring protons. |

| 1620 – 1635 | C=N Stretch | Strong | Characteristic of the benzimidazole ring. |

| 1580 – 1600 | N-H Bend (Scissoring) | Medium | Confirms primary amine (-NH₂). |

| 1240 – 1260 | C-O Stretch | Strong | Phenolic C-O bond. |

| 810 – 830 | C-H Out-of-Plane | Strong | Para-substituted benzene ring signature. |

UV-Visible & Fluorescence Spectroscopy

This molecule exhibits solvatochromism and pH sensitivity . It acts as a push-pull system: the amino and phenol groups are electron donors, while the benzimidazole core acts as an acceptor.

-

Absorption λmax (MeOH): ~305 nm, ~335 nm.

-

Fluorescence: Strong blue/cyan emission.

-

pH Effect:

-

Acidic (pH < 4): Protonation of the imidazole nitrogen (cationic species) → Bathochromic shift (Red shift).

-

Basic (pH > 10): Deprotonation of the phenol (phenolate species) → Hyperchromic effect and further Red shift.

-

Part 4: Synthesis & Impurity Profile (Contextual)

Understanding the synthesis is vital for identifying spectral impurities. The standard route involves the condensation of 3,4-diaminoaniline (or reduced 4-nitro-1,2-phenylenediamine) with 4-hydroxybenzoic acid in Polyphosphoric Acid (PPA).

Common Impurities to Watch For:

-

Unreacted Diamine: Look for signals at δ 6.2-6.5 ppm in ¹H NMR.

-

O-Esterification: If the phenol reacts with the carboxylic acid, an ester linkage forms (IR band at ~1730 cm⁻¹).

-

Oxidation Products: Azo-dimers or oligomers (colored impurities, often orange/red).

Figure 2: Simplified synthetic pathway highlighting the condensation mechanism.

Part 5: Experimental Protocol

Sample Preparation for ¹H NMR[1][3][4][5][6]

-

Weighing: Accurately weigh 10.0 mg of the dried solid into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Mixing: Sonicate for 2 minutes. The compound should dissolve completely to form a clear, slightly yellow solution.

-

Note: If turbidity persists, filter through a glass wool plug directly into the NMR tube.

-

-

Acquisition: Run a standard proton sequence (16 scans, 1s relaxation delay).

Quality Control Criteria

For the sample to be considered "Research Grade":

-

Residual Solvent: DMSO peak (2.50 ppm) and Water peak (3.33 ppm) should be the only non-sample signals.

-

Integration: The ratio of the Phenol Ar-H (2H) to the Benzimidazole C4-H (1H) must be exactly 2:1 (±0.05).

-

Baseline: No broad "humps" in the aromatic region (indicative of oligomerization).

References

-

Synthesis & General Characterization

-

Perumal, S., et al. "Synthesis and characterization of novel benzimidazole derivatives." Journal of Chemical Sciences, 2014.

-

-

Spectroscopic Data of Analogs (4-(1H-benzimidazol-2-yl)phenol)

-

Vibrational Spectroscopy of Amino-Benzimidazoles

-

Morsy, M. A., et al. "Normal Vibrational Mode Analysis and Assignment of Benzimidazole."[2] The Journal of Physical Chemistry A, 2002.

-

-

Fluorescence & ESIPT Mechanisms

-

Siddique, A. B., et al. "Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol."[3] CrystEngComm, 2021.

-

Sources

Structural Elucidation and Spectroscopic Analysis: 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol

Topic: 1H NMR Spectrum of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Content Type: In-Depth Technical Guide Audience: Researchers, Senior Analytical Chemists, and Polymer Scientists

Executive Summary & Molecular Context

The compound 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (often abbreviated in polymer chemistry contexts as a derivative of DAB or PBI monomers) represents a class of benzimidazoles critical for high-performance materials and fluorescent sensing. Its structure combines a phenolic donor with a benzimidazole acceptor, further modified by an electron-donating amino group at the 5-position.

This guide provides a rigorous analysis of its 1H NMR spectrum in DMSO-d6. Unlike simple small molecules, this compound exhibits complex spectral behaviors including prototropic tautomerism , hydrogen bonding networks , and exchangeable proton dynamics .

Key Structural Features[1][2][3][4][5]

-

Benzimidazole Core: Subject to N-H tautomerism (position 5 vs. 6).

-

Phenolic Moiety: Creates an AA'BB' splitting pattern.

-

Amino Substituent: Significantly shields adjacent protons (H-4, H-6) via resonance.

Experimental Protocol: Sample Preparation & Acquisition

To obtain a publication-quality spectrum, specific attention must be paid to solubility and exchange dynamics. The rigid, planar nature of the benzimidazole-phenol conjugate leads to strong

Solvation Strategy

DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.

-

Solubility: The compound is sparingly soluble in CDCl3 or Methanol-d4.

-

Exchangeable Protons: DMSO-d6 inhibits rapid proton exchange, allowing for the observation of the Phenol-OH, Amine-NH2, and Imidazole-NH signals, which are otherwise lost in protic solvents.

Acquisition Workflow

The following Graphviz diagram outlines the optimized workflow for sample preparation and parameter setup to minimize aggregation effects.

Figure 1: Optimized NMR sample preparation and acquisition workflow to ensure solubility and signal resolution.

Spectral Analysis & Assignment

The spectrum is divided into three distinct regions: the exchangeable protons (downfield), the aromatic region (mid-field), and the amine protons (upfield aromatic).

Chemical Shift Data (DMSO-d6, 400-500 MHz)

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Notes |

| Benzimidazole -NH | 12.20 – 12.60 | Broad Singlet | 1H | - | Disappears with D2O.[1] Highly temp dependent. |

| Phenol -OH | 9.60 – 9.90 | Broad Singlet | 1H | - | Disappears with D2O. |

| Phenol H-2', 6' | 7.85 – 7.95 | Doublet (d) | 2H | 8.6 | Ortho to imidazole (Deshielded). Part of AA'BB'.[2][3][4][5][6] |

| Benzimidazole H-7 | 7.25 – 7.35 | Doublet (d) | 1H | 8.4 | Ortho to Imidazole-NH. |

| Phenol H-3', 5' | 6.85 – 6.95 | Doublet (d) | 2H | 8.6 | Ortho to OH (Shielded). Part of AA'BB'.[2][3][7][4][5][6] |

| Benzimidazole H-4 | 6.60 – 6.70 | Doublet (d) | 1H | ~2.0 | Meta coupling. Shielded by adjacent NH2. |

| Benzimidazole H-6 | 6.50 – 6.60 | Doublet of Doublets (dd) | 1H | 8.4, 2.0 | Shielded by NH2. |

| Amine -NH2 | 4.80 – 5.20 | Broad Singlet | 2H | - | Disappears with D2O. |

Detailed Mechanistic Interpretation

The Phenolic Ring (AA'BB' System)

The phenol ring rotates freely around the C2-C1' bond. This renders protons 2' and 6' chemically equivalent, as are 3' and 5'.

-

H-2'/6' (Downfield): These protons lie in the deshielding cone of the benzimidazole ring current and the imine (C=N) bond.

-

H-3'/5' (Upfield): The strong mesomeric (+M) effect of the hydroxyl group increases electron density at the ortho positions, pushing these signals upfield to ~6.9 ppm.

The Benzimidazole Core (ABC System)

The 5-amino substitution creates a specific splitting pattern on the fused benzene ring.

-

H-7: Located at the pseudo-position 7 (or 4 depending on tautomer). It is furthest from the shielding amino group and adjacent to the imidazole nitrogen, appearing as the most downfield signal of the benzimidazole cluster (~7.3 ppm).

-

H-4 & H-6: The amino group (-NH2) is a strong electron donor. By resonance, it increases electron density specifically at the ortho and para positions relative to itself. Consequently, H-4 (ortho to NH2) and H-6 (ortho to NH2) are significantly shielded, appearing upfield (6.5–6.7 ppm).

The Tautomerism Challenge

A critical aspect of analyzing this spectrum is recognizing the 5(6)-amino tautomerism . In solution, the acidic proton on the imidazole nitrogen oscillates between N1 and N3.

Tautomeric Equilibrium Logic

Because the molecule has a substituent at position 5, the two tautomers (5-amino and 6-amino) are chemically distinct.

-

Fast Exchange: At room temperature in DMSO, the exchange is often fast on the NMR timescale. This results in an averaged spectrum where H-4 and H-7 might broaden or appear at weighted average positions.

-

Slow Exchange: If the sample is dry and cold, you may see two distinct sets of signals (a mixture of 5-amino and 6-amino forms).

The diagram below illustrates this dynamic equilibrium:

Figure 2: Prototropic tautomerism between N1 and N3. In DMSO at RT, these forms often average, but the 5-amino form is generally thermodynamically favored.

Advanced Verification Techniques

To validate the assignment beyond 1D proton NMR, the following experiments are recommended:

-

D2O Shake (Deuterium Exchange):

-

Add 1-2 drops of D2O to the NMR tube and shake.

-

Result: The signals at ~12.4 ppm (NH), ~9.7 ppm (OH), and ~5.0 ppm (NH2) will disappear. The aromatic signals will remain but may sharpen due to the removal of coupling to the exchangeable protons.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Crucial for distinguishing H-4 from H-7.

-

Logic: Irradiating the Phenol H-2'/6' signal will show a spatial correlation (NOE) to the Benzimidazole NH . However, due to tautomerism, the NH is mobile. A more reliable NOE is often observed between the Amine NH2 and H-4/H-6 , confirming their proximity.

-

-

COSY (Correlation Spectroscopy):

-

Confirms the spin systems.

-

Phenol: H-2'/6' correlates strongly with H-3'/5'.

-

Benzimidazole: H-6 will show strong coupling to H-7 (ortho) and weak meta-coupling to H-4.

-

Troubleshooting Common Anomalies

| Observation | Cause | Remediation |

| Missing -OH or -NH signals | Water content in DMSO ("Wet DMSO") facilitates rapid proton exchange. | Use a fresh ampoule of DMSO-d6 or add activated molecular sieves. |

| Broad Aromatic Peaks | Aggregation / | Dilute the sample (concentration < 5 mg/mL) or heat to 315 K. |

| Double Peaks (Split Signals) | Slow tautomeric exchange (rare at RT) or impurities. | If tautomerism is suspected, heat the sample. If peaks coalesce, it is tautomerism.[8] If not, it is an impurity. |

References

-

Khattab, M. et al. (2012).[1] Synthesis of 4-(1H-benzo[d]imidazol-2-yl) aniline derivatives. International Journal of Research in Pharmaceutical and Biomedical Sciences.

-

Claramunt, R. M., et al. (2006). The tautomerism of benzimidazoles: A theoretical and experimental NMR study. Beilstein Journal of Organic Chemistry.

-

Preston, J. & Smith, W. (2006). Synthesis and characterization of poly(ether amide)s based on 2-(4-aminophenyl)-5-aminobenzimidazole. Journal of Polymer Science Part A: Polymer Chemistry.

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 5. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol, a heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this document outlines the principles for the prediction, acquisition, and interpretation of its ¹³C NMR data. It serves as a valuable resource for researchers engaged in the synthesis, characterization, and quality control of this and structurally related compounds. This guide details a standard operating procedure for acquiring high-quality ¹³C NMR spectra and discusses the expected chemical shifts based on the analysis of its constituent aromatic systems: a substituted phenol and a 5-aminobenzimidazole.

Introduction

4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is a molecule that incorporates two key pharmacophores: the phenol and the benzimidazole moieties. Benzimidazole derivatives are known for a wide range of biological activities.[1] The phenol group, also prevalent in many bioactive molecules, can engage in crucial hydrogen bonding interactions with biological targets. Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities for pharmaceutical applications. ¹³C NMR spectroscopy is an indispensable tool for the unambiguous characterization of organic molecules, providing detailed information about the carbon skeleton. This guide will delve into the theoretical and practical aspects of obtaining and interpreting the ¹³C NMR spectrum of this target compound.

Predicted ¹³C NMR Chemical Shifts

The prediction of ¹³C NMR chemical shifts for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol can be approached by considering the electronic effects of the substituents on the phenolic and benzimidazole rings. Due to the prototropic tautomerism inherent in the 1H-benzimidazole ring system, the chemical shifts of the benzimidazole carbons can be averaged unless the tautomerism is slowed by solvent effects or low temperature.[2][3] The following table provides an estimated range for the chemical shifts, based on data from analogous substituted phenols and benzimidazoles.[4][5]

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Phenolic C-OH) | 155 - 160 | The hydroxyl group is strongly deshielding. |

| C-NH₂ (Benzimidazole) | 140 - 145 | The amino group is a strong electron-donating group, leading to shielding. |

| C=N (Benzimidazole) | 150 - 155 | The imine carbon is typically found in this region. |

| Quaternary Carbons | 125 - 140 | Includes the carbon linking the two ring systems and the carbons at the benzimidazole ring fusion. |

| Aromatic CH | 100 - 130 | The precise shifts are influenced by the position relative to the substituents. |

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other acquisition parameters.

Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol.

1. Sample Preparation:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to its excellent solubilizing power for polar, aromatic compounds and its relatively high boiling point.[6][7][8] Deuterated methanol (CD₃OD) or a mixture of CDCl₃ with a few drops of CD₃OD can also be considered if solubility is an issue.

-

Concentration: Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz ¹H frequency or higher) is recommended for better signal dispersion and sensitivity.

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is suitable for a routine ¹³C spectrum.

-

Acquisition Parameters:

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be accurately quantified.

-

Number of Scans: Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

-

-

Processing:

-

Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).

-

Data Interpretation and Structural Assignment

The interpretation of the ¹³C NMR spectrum involves assigning each resonance to a specific carbon atom in the molecule. This process is guided by the predicted chemical shifts, signal intensities (quaternary carbons are typically weaker), and by employing advanced NMR techniques if necessary.

Structural Diagram for Assignment

To facilitate the discussion of the ¹³C NMR data, the following numbering scheme for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol will be used:

Expected Spectral Features

-

Phenolic Ring: The carbon attached to the hydroxyl group (C4') is expected to be the most deshielded in the phenol ring, appearing at a high chemical shift.[5] The carbons ortho (C3', C5') and para (C1') to the hydroxyl group will also have distinct chemical shifts from the meta carbons (C2', C6'). Due to symmetry, C2' and C6', as well as C3' and C5', are expected to be chemically equivalent and appear as single resonances.

-

Benzimidazole Ring: The C2 carbon, situated between two nitrogen atoms, will be significantly deshielded. The presence of the electron-donating amino group at the C5 position will shield this carbon and the ortho (C4, C6) and para (C7a) carbons relative to an unsubstituted benzimidazole.[1] Due to tautomerism, the pairs C4/C7 and C5/C6 may be observed as averaged signals.[2]

-

Quaternary Carbons: The spectrum will contain several quaternary carbon signals (C2, C3a, C7a, C1', and C4'), which are expected to have lower intensities compared to the protonated carbons.

Advanced NMR Techniques for Unambiguous Assignment

For a definitive assignment of all carbon signals, especially in cases of signal overlap, advanced 2D NMR experiments are highly recommended:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s). This is invaluable for identifying the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This technique is crucial for identifying quaternary carbons by their correlations to nearby protons.

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the aromatic rings, which can then be used in conjunction with HMBC to trace out the carbon skeleton.

Conclusion

References

-

Kara, Y. S. (2015). (13)C NMR Substituent-Induced Chemical Shifts in 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones (Thiones). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 920-927. [Link]

-

Mathias, L. J., & Overberger, C. G. (1978). Carbon-13 nuclear magnetic resonance chemical shifts of substituted benzimidazoles and 1,3-diazaazulene. The Journal of Organic Chemistry, 43(18), 3526-3530. [Link]

-

El kihel, A., Essassi, E. M., & Bauchat, P. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. [Link]

-

Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1638-1651. [Link]

-

García-Báez, E. V., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]

-

Doc Brown's Chemistry. Interpreting the C-13 NMR spectrum of phenol. [Link]

-

Tavman, A., et al. (2009). Synthesis, characterization, and antibacterial effect of 4-methoxy-2-(5-H/Me/Cl/NO2-1H-benzimidazol-2-yl)-phenol and their Fe(III), Cu(II), Ag(I), and Zn(II) complexes. Turkish Journal of Chemistry, 33(3), 321-332. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Bagley, M. C., et al. (2019). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 9(29), 16455-16465. [Link]

-

Pecul, M., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10873-10880. [Link]

-

Royal Society of Chemistry. (2019). 1H NMR spectra. [Link]

-

Al-Masoudi, N. A., et al. (2011). Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes. Journal of the Korean Chemical Society, 55(4), 603-608. [Link]

-

Hussein, F. H., et al. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology. [Link]

Sources

- 1. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 2. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. rsc.org [rsc.org]

Technical Whitepaper: Mass Spectrometry Characterization of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol

The following is an in-depth technical guide on the mass spectrometry of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol , structured for researchers and analytical scientists.

Executive Summary

This guide details the mass spectrometric behavior of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (CAS: 893611-77-3), a bifunctional benzimidazole derivative. Characterized by a benzimidazole core substituted with a phenolic moiety at the C2 position and a primary amine at the C5 position, this compound presents unique ionization and fragmentation patterns essential for impurity profiling, metabolite identification, and dye synthesis quality control.

This document provides a self-validating protocol for the analysis of this compound, focusing on Electrospray Ionization (ESI) mechanics, high-resolution MS/MS fragmentation pathways, and rigorous data interpretation.

Physicochemical Context & Ionization Strategy[1][2][3][4][5]

To design a robust MS method, one must first understand the analyte's protonation landscape. The molecule contains three ionizable sites:

-

Benzimidazole Imidazole Nitrogen (N3): Highly basic (

). The primary site of protonation in positive mode. -

Primary Amine (C5-NH2): Weakly basic due to conjugation with the aromatic system, but capable of accepting a proton.

-

Phenolic Hydroxyl: Acidic (

), relevant only for negative ion mode (ESI-).

Strategic Recommendation:

-

Primary Mode: ESI Positive (+) .[1] The basicity of the benzimidazole ring ensures high ionization efficiency (

), making it the preferred mode for structural elucidation and trace analysis. -

Secondary Mode: ESI Negative (-) . Useful for confirming the presence of the phenolic moiety (

), particularly in complex matrices where selectivity against non-acidic interferences is required.

Quantitative Profile

| Parameter | Value | Notes |

| Formula | ||

| Exact Mass | 225.0902 | Monoisotopic mass |

| 226.0975 | Target precursor ion (ESI+) | |

| 224.0829 | Target precursor ion (ESI-) | |

| LogP | ~1.73 | Moderately lipophilic; compatible with reverse-phase LC |

Experimental Protocol: Self-Validating Workflow

This protocol is designed to minimize in-source fragmentation while maximizing signal stability.

Sample Preparation

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL of DMSO (due to limited water solubility of the planar aromatic system).

-

Working Standard: Dilute stock to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid .

-

Rationale: Formic acid ensures the imidazole ring is fully protonated, stabilizing the

precursor.

-

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient: 5% B to 95% B over 5 minutes.

-

Source Parameters (ESI+):

-

Capillary Voltage: 3500 V

-

Gas Temperature: 300°C

-

Fragmentor Voltage: 110 V (Optimized to prevent in-source loss of

)

-

Fragmentation Mechanics (MS/MS Analysis)

Understanding the fragmentation of m/z 226.0975 is critical for structural confirmation. The fragmentation is driven by charge-remote and charge-proximate mechanisms typical of amino-benzimidazoles.

Primary Fragmentation Pathways

Upon Collision-Induced Dissociation (CID), the

-

Loss of Ammonia (

, -17.02 Da):-

Transition:

-

Mechanism: Homolytic cleavage of the C-N bond at the 5-amino position. This is often the base peak at lower collision energies (10-20 eV).

-

Diagnostic Value: Confirms the presence of the primary amine on the benzimidazole ring.

-

-

Loss of Carbon Monoxide (

, -27.99 Da):-

Transition:

(Direct) or -

Mechanism: Characteristic of phenols. Ring contraction of the phenol moiety leads to the expulsion of CO.

-

Diagnostic Value: Confirms the phenolic substructure.[3]

-

-

Loss of Hydrogen Cyanide (

, -27.01 Da):-

Transition:

-

Mechanism: Retro-Diels-Alder (RDA) type cleavage of the imidazole ring. This is the "fingerprint" fragmentation for all benzimidazoles.

-

Pathway Visualization

The following diagram illustrates the hierarchical fragmentation logic, validated by standard benzimidazole dissociation rules.

Figure 1: Proposed MS/MS fragmentation tree for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol in ESI+ mode.

Analytical Workflow & Decision Logic

To ensure data integrity, researchers should follow this decision logic when interpreting spectra. This workflow integrates the physical separation (LC) with mass detection.[4][2][5]

Figure 2: LC-MS/MS Data Acquisition Workflow.

Applications & Case Study

Impurity Profiling in Dye Synthesis

This compound is often an intermediate in the synthesis of azo dyes or high-performance pigments.

-

Scenario: A batch of azo dye shows low fluorescence efficiency.

-

Method: LC-MS analysis of the raw material.[5]

-

Detection: Identification of unreacted 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol.

-

Marker: The presence of the m/z 226 peak and its specific transition to m/z 209 (loss of amine) distinguishes it from deaminated byproducts (which would lack the -17 Da loss).

Metabolite Identification

In drug development, benzimidazoles are common pharmacophores.

-

Metabolic Route: The primary amine is a site for acetylation, while the phenol is a site for glucuronidation.

-

Shift Prediction:

-

Acetylation: Precursor shift

Da ( -

Glucuronidation: Precursor shift

Da (

-

-

Validation: MS/MS of the metabolite will still show the characteristic benzimidazole core fragment (loss of HCN) but will show modified neutral losses for the functional groups.

References

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Benzimidazole Derivatives and Fragmentation Data. Retrieved from [Link]

-

ResearchGate. (2025). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching - Benzimidazole derivatives as a case study. Retrieved from [Link]

-

MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(1H-Benzo[d]imidazol-2-yl)phenol | 6504-13-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Optimizing Solubilization and Stability of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol in DMSO

This technical guide details the solubility, stability, and handling protocols for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol , a compound often utilized as a fluorescent probe, sensor scaffold, or intermediate in drug discovery.

Executive Summary

4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (Molecular Weight: ~225.25 g/mol ) presents specific solubilization challenges due to its rigid benzimidazole core and amphoteric functional groups (phenolic -OH and amino -NH₂). While Dimethyl Sulfoxide (DMSO) is the solvent of choice, improper handling can lead to incomplete dissolution, oxidative degradation, or "crash-out" upon aqueous dilution.

This guide provides a validated framework for preparing high-concentration stock solutions, determining saturation limits, and ensuring long-term stability.

Physicochemical Profile

| Property | Value (Predicted/Empirical) | Impact on Solubilization |

| Molecular Structure | 2-(4-Hydroxyphenyl)-5-aminobenzimidazole | High lattice energy due to intermolecular H-bonding (Phenol donor |

| Solubility in DMSO | 10 – 50 mM (approx. 2 – 11 mg/mL) | Moderate. Dependent on DMSO water content and temperature. |

| pKa (Acidic) | ~9.5 – 10.0 (Phenol) | Deprotonation in basic media increases solubility but accelerates oxidation. |

| pKa (Basic) | ~5.5 (Benzimidazole N3) | Protonation improves aqueous solubility; less relevant in pure DMSO. |

| LogP | ~1.7 – 2.0 | Lipophilic enough to require organic co-solvents for biological assays. |

Solubilization Strategy & Protocols

The Thermodynamics of Dissolution

The compound's crystal lattice is stabilized by strong hydrogen bonding between the phenolic hydroxyl and the benzimidazole nitrogen, as well as

Protocol 1: Preparation of Master Stock Solution (Standard 10 mM)

Objective: Create a stable, particle-free 10 mM stock solution.

Reagents:

-

Solvent: Anhydrous DMSO (Grade:

99.9%, Water content <0.1%). Note: Store DMSO over molecular sieves if uncertain.

Workflow:

-

Weighing: Weigh 2.25 mg of compound into a sterile, amber glass vial (to protect from light).

-

Wetting: Add 500 µL of Anhydrous DMSO. Do not add the full volume yet.

-

Disruption: Vortex vigorously for 30 seconds.

-

Sonication: Sonicate in a water bath at ambient temperature (20–25°C) for 5–10 minutes.

-

Completion: Add remaining DMSO to reach 1.0 mL (total volume). Vortex again.

-

Inspection: Visually inspect against a dark background. The solution should be clear and free of particulates. If hazy, proceed to Protocol 2.

Protocol 2: Determination of Saturation Limit (Self-Validating)

If a higher concentration (e.g., 50 mM) is required, you must empirically determine the limit for your specific batch using the "Saturation Method."

-

Saturate: Add excess solid compound (e.g., 20 mg) to 1 mL DMSO.

-

Equilibrate: Shake at 25°C for 24 hours (protected from light).

-

Filter: Pass through a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

-

Quantify: Dilute the filtrate 1:1000 in methanol and measure absorbance at

(typically ~300–320 nm). Calculate concentration using the Beer-Lambert Law (

Stability & Degradation Risks

The 5-amino group on the benzimidazole ring is the "Achilles' heel" regarding stability. It is susceptible to oxidation, forming quinone-imine type species, especially in solution.

Degradation Pathways

-

Oxidation: The solution turns from clear/pale yellow to dark brown/orange. This is accelerated by light, basic pH, and oxygen.

-

Hygroscopic Aggregation: DMSO absorbs atmospheric moisture. As water content rises, the compound may form micro-precipitates (aggregates) that are invisible to the naked eye but cause assay variability.

Storage Best Practices

-

Container: Amber glass vials with PTFE-lined caps.

-

Atmosphere: Overlay with Argon or Nitrogen gas before capping.

-

Temperature: -20°C for long-term storage (months). -80°C is preferable for >6 months.

-

Freeze/Thaw: Limit to <3 cycles. Aliquot into single-use volumes (e.g., 50 µL) immediately after preparation.

Visualizing the Workflow

The following diagram illustrates the logical flow for preparation and quality control, ensuring the exclusion of "false soluble" states (micro-aggregates).

Caption: Decision tree for preparing stock solutions, emphasizing the critical visual check and filtration step for ambiguous solubility.

Application Note: Aqueous Dilution ("The Crash-Out")

A common failure mode in biological assays is the precipitation of the compound when the DMSO stock is diluted into aqueous buffer (PBS, media).

The Mechanism: When 100% DMSO stock is added to water, the solvent power drops exponentially. The hydrophobic benzimidazole core drives aggregation before the molecules can disperse.

Mitigation Strategy:

-

Intermediate Dilution: Do not dilute 10 mM stock directly to 10 µM in buffer (1:1000).

-

Stepwise: Dilute 10 mM stock

1 mM in pure DMSO first. -

Final Step: Dilute 1 mM DMSO stock

10 µM in buffer (1:100). This ensures better mixing kinetics. -

Surfactants: If compatible with your assay, adding 0.05% Tween-20 or Triton X-100 to the buffer significantly stabilizes the compound against precipitation.

References

-

BenchChem. 2-(4-Aminophenyl)-1H-benzimidazol-5-amine Solubility Data. (Analogous structure solubility profile). Retrieved from .

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data and Physical Properties. (General guide on DMSO solvent power and hygroscopicity). Retrieved from .

-

PubChem. Compound Summary: Benzimidazole Derivatives. (Structural and physicochemical property prediction). Retrieved from .

-

ResearchGate. Solubility of Imidazoles and Benzimidazoles in Organic Solvents. (Comparative solubility studies of benzimidazole cores). Retrieved from .

Sources

potential biological activity of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol

Topic: Potential Biological Activity of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Dual-Function Pharmacophore: Cytotoxic Scaffold & Fluorescent Progenitor[1]

Executive Summary